E3 ligase Ligand-Linker Conjugates 10
Übersicht
Beschreibung
E3 Ligase Ligand-Linker Conjugate 10 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
E3 ligase ligand chemistries have been used to create heterobifunctional compounds known as proteolysis-targeting chimeras (PROTACs) . These compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The synthetic accessibility of the ligands and numerous successful applications have led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .Molecular Structure Analysis
E3 ligases are part of the ubiquitin proteasome system (UPS), which is essential for maintaining cellular homeostasis . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .Chemical Reactions Analysis
E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .Wissenschaftliche Forschungsanwendungen
Application in Targeted Protein Degradation
Specific Scientific Field
This application falls under the field of Molecular Biology and Biochemistry .
Summary of the Application
E3 ligase Ligand-Linker Conjugates 10 is used in the design and synthesis of heterobifunctional compounds known as Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to harness the power of the ubiquitin proteasome system (UPS) for targeted protein degradation .
Methods of Application or Experimental Procedures
The conjugate is used to design and synthesize various new PROTACs. For instance, alkenyl oxindole is a novel PROTAC moiety that recruits the CRL4 DCAF11 E3 ubiquitin ligase complex for targeted protein degradation . The molecules degrade BRD4 through the ubiquitin-proteasome system, rather than the autophagy-lysosomal pathway .
Results or Outcomes
The research validated that the degraders developed from conjugating with 10O5 recruit the E3 ubiquitin ligase CRL4 DCAF11 for the proteasomal degradation of substrate proteins . The most potent heterobifunctional molecule HL435 has shown promising antitumor activity both in vitro and in a mouse xenograft tumor model .
Application in Cancer Therapy
Specific Scientific Field
This application is in the field of Oncology and Pharmacology .
Summary of the Application
E3 ligase Ligand-Linker Conjugates 10 is used in the development of new-generation advanced PROTACs as potential therapeutic agents in cancer therapy .
Methods of Application or Experimental Procedures
The conjugate is used to design and synthesize new-generation advanced PROTACs, including small-molecule PROTAC prodrugs, biomacromolecule-PROTAC conjugates, and nano-PROTACs .
Results or Outcomes
These improved PROTACs possess the capability to mitigate undesirable physicochemical characteristics inherent in traditional PROTACs, thereby enhancing their targetability and reducing off-target side effects .
Application in Autoimmune Disease Treatment
Specific Scientific Field
This application falls under the field of Immunology and Pharmacology .
Summary of the Application
E3 ligase Ligand-Linker Conjugates 10 is used in the development of PROTACs for the treatment of autoimmune diseases .
Methods of Application or Experimental Procedures
The conjugate is used to design and synthesize PROTACs that target specific proteins involved in the pathogenesis of autoimmune diseases .
Results or Outcomes
Different E3 ligase ligand-linker conjugates provide different selectivity, which can expand the application of PROTAC in the treatment for autoimmune diseases .
Application in Inflammation Treatment
Specific Scientific Field
This application is in the field of Immunology and Pharmacology .
Summary of the Application
E3 ligase Ligand-Linker Conjugates 10 is used in the development of PROTACs for the treatment of inflammation .
Methods of Application or Experimental Procedures
The conjugate is used to design and synthesize PROTACs that target specific proteins involved in the inflammatory response .
Results or Outcomes
The use of E3 ligase ligand-linker conjugates accelerates the PROTAC discovery process, potentially leading to new treatments for inflammation .
Application in Neurodegenerative Disease Treatment
Specific Scientific Field
This application falls under the field of Neurology and Pharmacology .
Summary of the Application
E3 ligase Ligand-Linker Conjugates 10 is used in the development of PROTACs for the treatment of neurodegenerative diseases .
Methods of Application or Experimental Procedures
The conjugate is used to design and synthesize PROTACs that target specific proteins involved in the pathogenesis of neurodegenerative diseases .
Results or Outcomes
Alkenyl oxindoles have been characterized as autophagosome-tethering compounds (ATTECs), which can target mutant huntingtin protein (mHTT) for lysosomal degradation .
Application in Drug Discovery
Specific Scientific Field
This application is in the field of Pharmacology and Drug Discovery .
Summary of the Application
E3 ligase Ligand-Linker Conjugates 10 is used in the development of new strategies to find new E3 ligase ligands for PROTACs .
Methods of Application or Experimental Procedures
The conjugate is used to design and synthesize PROTACs that target specific proteins involved in various diseases . Different technologies are used, including applications of structure-based ligand design, DNA-encoded libraries (DELs), display technologies for macrocyclic peptides, molecular glues, and covalent warhead ligands .
Results or Outcomes
These strategies provide the most compelling and suited strategies to find new E3 ligase ligands for PROTACs .
Zukünftige Richtungen
The field of E3 ligase ligand chemistries has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFRQKHZOZAAG-UWPQIUOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47ClN4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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